molecular formula C11H16ClNO B6225512 (7-ethyl-2,3-dihydro-1H-indol-3-yl)methanol hydrochloride CAS No. 2770359-36-7

(7-ethyl-2,3-dihydro-1H-indol-3-yl)methanol hydrochloride

Cat. No.: B6225512
CAS No.: 2770359-36-7
M. Wt: 213.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-ethyl-2,3-dihydro-1H-indol-3-yl)methanol hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core structure, which is known for its biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-ethyl-2,3-dihydro-1H-indol-3-yl)methanol hydrochloride typically involves the Fischer indole synthesis. This method starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The specific steps for synthesizing this compound include:

    Formation of the Indole Core: Reacting phenylhydrazine with an appropriate aldehyde or ketone.

    Ethylation: Introducing the ethyl group at the 7th position of the indole ring.

    Hydrogenation: Reducing the double bond in the indole ring to form the dihydroindole.

    Hydroxymethylation: Adding a hydroxymethyl group at the 3rd position.

    Hydrochloride Formation: Converting the compound to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, using optimized reaction conditions and catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(7-ethyl-2,3-dihydro-1H-indol-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(7-ethyl-2,3-dihydro-1H-indol-3-yl)methanol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (7-ethyl-2,3-dihydro-1H-indol-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-ethyl-2,3-dihydro-1H-indol-3-yl)methanol hydrochloride is unique due to its specific substitutions on the indole ring, which confer distinct chemical and biological properties.

Properties

CAS No.

2770359-36-7

Molecular Formula

C11H16ClNO

Molecular Weight

213.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.